molecular formula C11H22N2O3 B2452374 tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate CAS No. 887987-72-6

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate

Cat. No.: B2452374
CAS No.: 887987-72-6
M. Wt: 230.308
InChI Key: KNVVDVAFPTYVMC-UHFFFAOYSA-N
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Description

Scientific Research Applications

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate has several applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate typically involves the protection of the morpholine nitrogen with a Boc group, followed by the introduction of the methylamino group. One common method involves the reaction of morpholine with di-tert-butyl dicarbonate (Boc2O) to form Boc-protected morpholine. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Conditions: For Boc deprotection, reagents like trifluoroacetic acid (TFA) are commonly used.

    Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Boc-2-(aminomethyl)morpholine
  • 4-Boc-2-morpholineacetic acid
  • 4-Boc-2-morpholinecarboxylic acid

Uniqueness

tert-Butyl 2-((methylamino)methyl)morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the Boc-protected amine and the methylamino group allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl 2-(methylaminomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVVDVAFPTYVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887987-72-6
Record name tert-butyl 2-[(methylamino)methyl]morpholine-4-carboxylate
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